2,4-Difluorobenzylamine

Catalog No.
S714654
CAS No.
72235-52-0
M.F
C7H7F2N
M. Wt
143.13 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Difluorobenzylamine

CAS Number

72235-52-0

Product Name

2,4-Difluorobenzylamine

IUPAC Name

(2,4-difluorophenyl)methanamine

Molecular Formula

C7H7F2N

Molecular Weight

143.13 g/mol

InChI

InChI=1S/C7H7F2N/c8-6-2-1-5(4-10)7(9)3-6/h1-3H,4,10H2

InChI Key

QDZZDVQGBKTLHV-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1F)F)CN

Synonyms

2,4-Difluorobenzenemethanamine; (2,4-Difluorophenyl)methanamine; 1-(2,4-Difluorophenyl)methanamine; [(2,4-Difluorophenyl)methyl]amine;

Canonical SMILES

C1=CC(=C(C=C1F)F)CN
  • Origin: 2,4-Difluorobenzylamine is likely a synthetic compound, prepared in a laboratory setting. Specific details about its origin or natural occurrence are not readily available in scientific literature [].
  • Significance: Research on 2,4-Difluorobenzylamine appears limited. However, the presence of the amine group (NH2) and the two fluorine atoms (F) makes it a potentially valuable intermediate for the synthesis of more complex molecules with desired properties.

Molecular Structure Analysis

2,4-Difluorobenzylamine possesses a unique structure:

  • A central benzene ring with two fluorine atoms attached at the 2nd and 4th positions.
  • A methylene bridge (CH2) connects the benzene ring to a terminal amine group (NH2).

This structure offers several notable aspects:

  • The amine group is a basic functional group that can participate in various chemical reactions, making it a versatile building block for organic synthesis.
  • The two fluorine atoms are electron-withdrawing substituents. They can influence the reactivity of the molecule and potentially enhance its stability compared to non-fluorinated analogs [].

Chemical Reactions Analysis

  • Synthesis: 2,4-Difluorobenzylamine can potentially be synthesized through reductive amination reactions, where a difluorobenzaldehyde is reacted with ammonia in the presence of a reducing agent [].
  • Substitution Reactions: The amine group can undergo nucleophilic substitution reactions with various electrophiles, allowing for the attachment of different functional groups.

Physical And Chemical Properties Analysis

  • Physical state: Likely a colorless liquid or low melting point solid at room temperature [].
  • Solubility: Moderately soluble in organic solvents like dichloromethane or ethanol due to the aromatic ring and the amine group.
  • Stability: The presence of the amine group might make it susceptible to oxidation or degradation under certain conditions.

XLogP3

1

GHS Hazard Statements

Aggregated GHS information provided by 48 companies from 4 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

72235-52-0

Wikipedia

2,4-Difluorobenzylamine

Dates

Modify: 2023-08-15

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